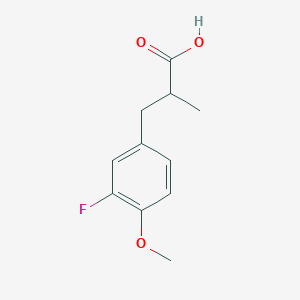

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

The compound “3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid” is a chemical compound with a molecular formula of CHBFO . It has an average mass of 169.946 Da and a monoisotopic mass of 170.055054 Da . It is also known as 3-Fluoro-4-methoxyphenylboronic acid .

Synthesis Analysis

A new series of 1,2,4- and 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety were efficiently synthesized and characterized by spectroscopic methods and elemental analysis . Another series of isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized by reaction of 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids in phosphorous oxychloride .Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a 3-fluoro-4-methoxyphenyl moiety . The structure also includes freely rotating bonds .Chemical Reactions Analysis

This compound is used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, Ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, Rhodium catalyzed cyanation, and Petasis reaction .Physical And Chemical Properties Analysis

The compound has a molar refractivity of 39.8±0.4 cm³ . It has a flash point of 146.2±30.7 °C . The compound is stable under normal conditions but incompatible with strong oxidizing agents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One area of research involves the synthesis of fluorinated compounds, which are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the utility of fluorinated intermediates in drug synthesis. The study outlines a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, demonstrating the importance of fluorinated compounds in medicinal chemistry and their complex synthesis routes (Qiu et al., 2009).

Biodegradation and Environmental Fate

Research into the biodegradation of polyfluoroalkyl chemicals sheds light on the environmental fate of fluorinated compounds. These studies are crucial for understanding how such substances, potentially including 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, degrade in natural settings. The degradation pathways, half-lives, and potential accumulation of fluorinated compounds have significant implications for environmental health and safety (Liu & Avendaño, 2013).

Antioxidant and Biological Activities

The exploration of natural and synthetic compounds for their antioxidant properties is another critical area of research. Hydroxycinnamates, for example, are studied for their in vitro and in vivo antioxidant activities, which could be relevant for compounds like 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid if they share structural similarities or functional groups that contribute to antioxidant activity. These studies provide insights into potential health benefits and therapeutic applications of such compounds (Shahidi & Chandrasekara, 2010).

Molecular Imaging

In the field of molecular imaging, the toxicity and safety profiles of fluorophores, which may include fluorinated compounds, are crucial for their use in vivo, particularly in cancer diagnosis. Research in this area aims to ensure that such compounds can be safely administered to patients for real-time detection of cancer, emphasizing the importance of understanding the toxicological properties of fluorinated molecules (Alford et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water. If swallowed or inhaled, medical attention should be sought .

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets .

Result of Action

The molecular and cellular effects of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid .

Propriétés

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABJKSOVYDFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)

![[1,1'-Bicyclopentyl]-2,2'-dione](/img/structure/B3142487.png)